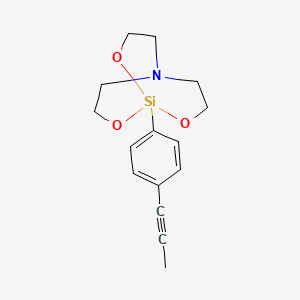
Drg9eks5BZ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(1-phenylethyl)phenol: , also known by its identifier Drg9eks5BZ , is an organic compound with the molecular formula C15H16O This compound is a phenol derivative, characterized by a phenyl group attached to the second carbon of a methylphenol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(1-phenylethyl)phenol typically involves the alkylation of 3-methylphenol (m-cresol) with 1-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethyl sulfoxide (DMSO) or acetone. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 3-Methyl-2-(1-phenylethyl)phenol may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to obtain the final compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: 3-Methyl-2-(1-phenylethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
Chemistry: 3-Methyl-2-(1-phenylethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. It may serve as a model compound for investigating the interactions between phenols and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its phenolic structure may impart antioxidant properties, making it a candidate for drug development.
Industry: In the industrial sector, 3-Methyl-2-(1-phenylethyl)phenol can be used as a precursor for the synthesis of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-Methyl-2-(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This antioxidant activity is mediated through the stabilization of phenoxyl radicals formed during the reaction. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
2-Phenylethanol: Similar in structure but lacks the methyl group on the phenol ring.
4-Methyl-2-phenylphenol: Similar phenolic structure with a different substitution pattern.
2-Methyl-4-phenylphenol: Another isomer with a different arrangement of substituents.
Uniqueness: 3-Methyl-2-(1-phenylethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenolic hydroxyl group and a phenylethyl substituent makes it a versatile compound with diverse applications in various fields.
属性
CAS 编号 |
108959-39-3 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC 名称 |
3-methyl-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O/c1-11-7-6-10-14(16)15(11)12(2)13-8-4-3-5-9-13/h3-10,12,16H,1-2H3 |
InChI 键 |
UKVACXRSMJENMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)O)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




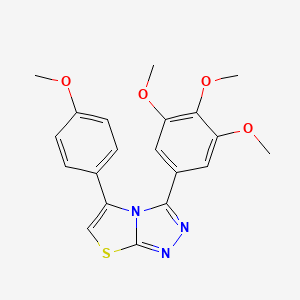
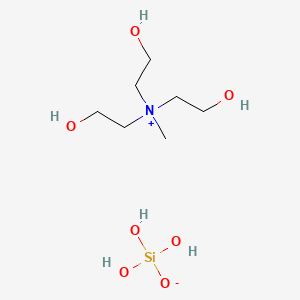
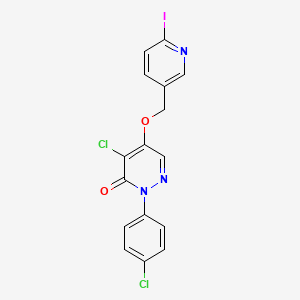
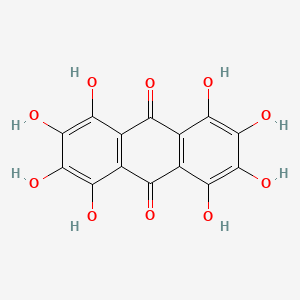
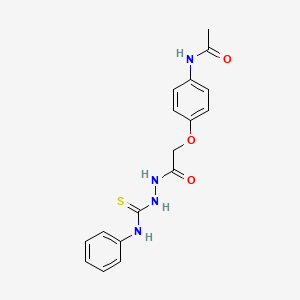
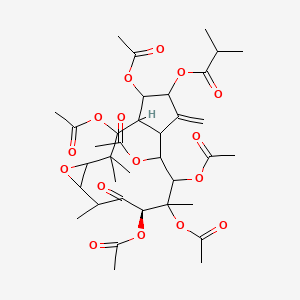
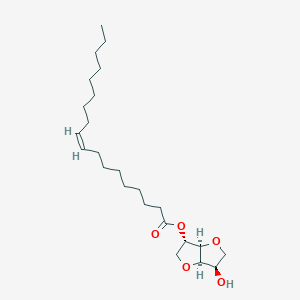
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)


